1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone typically involves multiple steps. One common method includes the following steps :
Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of propargylamine: The resulting acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: Finally, the prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyridazine compound.
Chemical Reactions Analysis
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone can be compared with other similar compounds in the pyrrolopyridazine family . Some of these similar compounds include:
- 1-(7-(3-Nitrobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
- 1-(7-(4-Bromobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
- 1-(7-(4-Methoxybenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
These compounds share a similar core structure but differ in the substituents attached to the benzoyl group. The unique properties of this compound, such as its specific substituents and their effects on biological activity, make it distinct from other related compounds.
Properties
CAS No. |
302913-53-7 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
1-[7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C16H11ClN2O2/c1-10(20)13-9-15(19-14(13)3-2-8-18-19)16(21)11-4-6-12(17)7-5-11/h2-9H,1H3 |
InChI Key |
HKOCKZIFDHBBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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